molecular formula C4H11N3O B14525278 N,N,2-Trimethylhydrazine-1-carboxamide CAS No. 62917-71-9

N,N,2-Trimethylhydrazine-1-carboxamide

Cat. No.: B14525278
CAS No.: 62917-71-9
M. Wt: 117.15 g/mol
InChI Key: SSQHORIAYAORNT-UHFFFAOYSA-N
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Description

N,N,2-Trimethylhydrazine-1-carboxamide is a hydrazine-derived carboxamide characterized by three methyl substituents: two on the nitrogen atoms (N,N-dimethyl) and one on the hydrazine backbone (2-methyl).

Properties

CAS No.

62917-71-9

Molecular Formula

C4H11N3O

Molecular Weight

117.15 g/mol

IUPAC Name

1,1-dimethyl-3-(methylamino)urea

InChI

InChI=1S/C4H11N3O/c1-5-6-4(8)7(2)3/h5H,1-3H3,(H,6,8)

InChI Key

SSQHORIAYAORNT-UHFFFAOYSA-N

Canonical SMILES

CNNC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2-Trimethylhydrazine-1-carboxamide typically involves the reaction of hydrazine derivatives with carboxylic acid derivatives. One common method is the amidation of carboxylic acids with hydrazine derivatives under catalytic or non-catalytic conditions . The reaction conditions often include the use of dehydrating agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N,2-Trimethylhydrazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N,N,2-Trimethylhydrazine-1-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N,N,2-Trimethylhydrazine-1-carboxamide with structurally analogous hydrazine carboxamides, highlighting differences in substituents, physical properties, and functional roles.

Compound Name Molecular Formula Substituents Key Properties/Applications
This compound C₅H₁₂N₄O N,N-dimethyl; 2-methyl Enhanced steric hindrance; potential ligand for metal coordination .
N,N,N',N'-Tetramethylhydrazine-1,2-dicarboxamide C₆H₁₄N₄O₂ N,N,N',N'-tetramethyl; dual carboxamide groups Higher symmetry; used in crystallography studies; ChemSpider ID: 261379 .
N,N-Diphenylhydrazinecarboxamide C₁₃H₁₃N₃O N,N-diphenyl Increased lipophilicity; historical use in polymer and dye synthesis .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ N-(2-hydroxy-1,1-dimethylethyl); 3-methylbenzamide Directing group for C–H bond functionalization in catalysis .
Thiosemicarbazides (e.g., Compounds 3–6) C₁₉H₁₇N₃O₃S Methoxy/ethoxy-phenyl; thiosemicarbazide moiety High yields (86–94%); melting points 194–200°C; studied for heterocyclic synthesis .

Structural and Functional Insights

Substituent Effects :

  • Methyl vs. Phenyl Groups : The replacement of methyl groups with phenyl rings (e.g., N,N-Diphenylhydrazinecarboxamide) increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
  • Trifluoromethyl Derivatives : Compounds like N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides exhibit enhanced biological activity due to the electron-withdrawing trifluoromethyl group, which improves receptor binding affinity .

Biological Activity :

  • Thiosemicarbazides (e.g., Compounds 3–6) demonstrate high synthetic yields (86–94%) and stability, with applications in triazole-thione synthesis .
  • WAY 100635, a piperazine carboxamide derivative, acts as a potent 5-HT₁A receptor antagonist, highlighting the pharmacological relevance of carboxamide scaffolds .

Tetramethylhydrazine-1,2-dicarboxamide’s dual carboxamide groups enable chelation, making it a candidate for coordination chemistry .

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